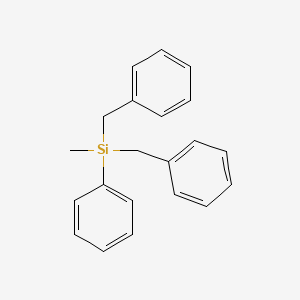

Dibenzyl(methyl)phenylsilane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138455-36-4 |

|---|---|

Molecular Formula |

C21H22Si |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

dibenzyl-methyl-phenylsilane |

InChI |

InChI=1S/C21H22Si/c1-22(21-15-9-4-10-16-21,17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |

InChI Key |

JCJUNJZJNLDUSK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Investigations of Dibenzyl Methyl Phenylsilane Reactivity

Fundamental Principles of Carbon-Silicon Bond Reactivity and Cleavage

The carbon-silicon bond is a cornerstone of organosilicon chemistry, possessing a distinct character compared to the carbon-carbon bond. rsc.org It is longer, more polarizable, and generally more susceptible to cleavage by both nucleophilic and electrophilic reagents. lkouniv.ac.in In dibenzyl(methyl)phenylsilane, the key reactive sites are the two benzylic C-Si bonds.

The cleavage of a C-Si bond in benzylsilanes can be initiated under various conditions, including photochemically. researchgate.net The relative ease of this cleavage is influenced by the stability of the potential leaving groups. For instance, the cleavage of a benzyl (B1604629) group from a silicon center is more facile than that of a phenyl group under certain nucleophilic conditions. lkouniv.ac.incdnsciencepub.com This is attributed to the ability of the benzyl group to stabilize a negative charge, making it a better leaving group. The rate of cleavage is also dependent on the nature of the other substituents on the silicon atom. cdnsciencepub.com

Electrophilic cleavage of the C-Si bond in alkylsilanes is a common reaction pathway, often occurring with acids and halogens. lkouniv.ac.in However, in benzylsilanes, electrophilic attack often results in substitution on the aromatic ring rather than cleavage of the C-Si bond. lkouniv.ac.in The unique reactivity of the benzyl-silicon bond allows for its participation in a variety of synthetic transformations, making benzylsilanes versatile intermediates. smolecule.com

Mechanistic Insights into Silane (B1218182) Coupling and Functionalization Reactions

The silicon atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. This is a general feature of organosilanes, where substitution at silicon is significantly easier than at a corresponding carbon center. lkouniv.ac.in This enhanced reactivity stems from the ability of silicon to accommodate a fifth ligand, forming a pentacoordinate intermediate or transition state, which is a key step in many nucleophilic substitution reactions at silicon. libretexts.org

Nucleophilic cleavage of the benzyl-silicon bond is a well-documented process. lkouniv.ac.in Strong bases and fluoride (B91410) ions are particularly effective reagents for this transformation. lkouniv.ac.innajah.edu The fluoride ion's high affinity for silicon makes it a potent catalyst for nucleophilic substitution reactions involving organosilanes. najah.edu Studies on the nucleophilic cleavage of substituted benzyltrimethylsilanes have shown that the reaction proceeds via a transition state with a substantial buildup of negative charge. najah.edu The reaction rate is sensitive to the electronic nature of the substituents on the benzyl group, fitting the Hammett equation with a large positive rho (ρ) value, which is consistent with a mechanism where a negative charge develops in the transition state. najah.edu

Lithium aluminium hydride in refluxing tetrahydrofuran (B95107) (THF) can also cleave the benzyl-silicon bond, likely through nucleophilic attack of a hydride ion on the silicon atom. cdnsciencepub.com The ease of this cleavage follows the order of leaving group stability: benzyl > 1-naphthyl > phenyl. cdnsciencepub.com

Electrophilic attack can also lead to C-Si bond cleavage. For example, palladium salts can cleave the C-Si bond in benzylic trimethylsilyl (B98337) compounds, a reaction that is useful for regioselective cyclopalladation. uu.nl This process is believed to involve the electrophilic attack of the palladium center on the C-Si bond. uu.nl

Metal-catalyzed reactions are pivotal in activating and functionalizing the C-Si bond of organosilanes. Transition state theory is a powerful tool for understanding the kinetics and mechanisms of these complex reactions. numberanalytics.com In many metal-catalyzed processes involving silanes, the key steps include oxidative addition, where the metal inserts into a bond, and reductive elimination, where a new bond is formed from two ligands on the metal center. numberanalytics.com

For instance, in the iridium-catalyzed silylation of aromatic C-H bonds, a key intermediate is an iridium disilyl hydride complex. escholarship.org The rate-limiting step can be either the oxidative addition of the C-H bond to the iridium center or the reductive elimination to form the C-Si bond, depending on the electronic properties of the aromatic substrate. escholarship.org Computational studies can map the potential energy surface of these reactions, identifying the structures and energies of transition states. researchgate.net For example, the transition state for C-H bond cleavage can be described as an oxidative addition leading to a higher-valent metal complex. escholarship.org

In palladium-catalyzed cross-coupling reactions, the cleavage of the C-Si bond by the palladium catalyst is an essential mechanistic step. uu.nl For benzylsilanes, copper-catalyzed silylation of benzylammonium salts with silyl (B83357) borate (B1201080) reagents proceeds via a proposed SN2-type substitution, where the stereochemical outcome can be controlled. aimspress.com Similarly, dehydropolymerization of hydrosilanes catalyzed by early-transition-metal metallocenes is proposed to proceed through four-center transition states involving sigma-bond metathesis. researchgate.net The specific transition state structures in reactions involving this compound would be influenced by the steric bulk and electronic nature of the dibenzyl(methyl)phenylsilyl group.

Reactions involving this compound can also proceed through radical mechanisms, where the C-Si bond undergoes homolytic cleavage. researchgate.net Photoinduced reactions of benzylsilanes are a prominent example. Under UV irradiation, especially in the presence of an initiator, the C-Si bond can cleave to generate a benzyl radical and a silyl radical. researchgate.netcdnsciencepub.com

For example, a photoinduced C-Si bond cleavage of benzylsilanes catalyzed by HBr has been developed. researchgate.net The proposed mechanism involves the photochemical generation of a bromine radical, which mediates a single electron transfer from the benzylsilane (B11955767) to initiate the C-Si bond cleavage. researchgate.net The resulting benzyl radical can then be trapped or undergo further reactions, such as oxidation. researchgate.net The efficiency of these photoinduced electron transfer reactions and subsequent fragmentation depends on several factors, including the oxidation potential of the silane and the nature of the electron acceptor. researchgate.net

The formation of radical intermediates is a key feature in many chemical processes, including photoredox catalysis and polymerization. whiterose.ac.ukbeilstein-journals.org In the context of benzylsilanes, the direct photolysis of 1-benzyl-1-phenylsilacyclobutane leads to products consistent with the formation of both benzyl and silyl radicals. cdnsciencepub.com The study of phenyl radical reactions with silane (SiH₄) has provided fundamental insights into radical substitution mechanisms at silicon, showing that substitution can be competitive with hydrogen abstraction. chemrxiv.orgnih.gov This highlights the distinct reactivity of silicon compared to carbon in radical processes. nih.gov

Kinetic Studies of Silane Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters, which are essential for substantiating proposed reaction mechanisms.

For the nucleophilic cleavage of substituted benzyltrimethylsilanes by tetraalkylammonium fluoride, the reaction was found to follow pseudo-first-order kinetics. najah.edu This indicates that while the rate depends on the concentrations of both the silane and the nucleophile, the nucleophile concentration remains effectively constant throughout the reaction. najah.edu The observed rate constants and activation parameters can be determined from kinetic plots. najah.edu

Kinetic isotope effects (KIEs) are another powerful tool. In the iridium-catalyzed silylation of arenes, KIE measurements helped to elucidate the reversibility of the C-H bond cleavage step. escholarship.org The variation of reaction rates with substrate concentration can also reveal mechanistic details. For instance, first-order dependence on the arene concentration was observed in certain iridium-catalyzed silylations. escholarship.org

Table 1: Activation and Thermodynamic Parameters for the Cleavage of Benzyltrimethylsilanes This table is illustrative, based on findings for related compounds, as specific data for this compound was not found in the search results.

| Parameter | Value Range/Observation | Reference |

|---|---|---|

| Reaction Order | Pseudo-first-order | najah.edu |

| Hammett ρ value | 6.7 | najah.edu |

| Activation Energy (Ea) | Dependent on substituents | najah.edu |

| Enthalpy of Activation (ΔH‡) | Reported for various systems | najah.edu |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. rsc.orgopenaccessjournals.commdpi.com Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states on a potential energy surface. mdpi.com

For benzylsilanes, computational studies have been used to investigate the photodissociation of the C-Si bond. researchgate.net Quantum chemical calculations on benzylsilane derivatives have shown that the bond dissociation energy (BDE) of the C-Si bond decreases with increasing substitution at the silicon and benzylic carbon atoms. researchgate.net Calculations of the minimal energy paths for C-Si bond dissociation in the excited triplet state of benzylsilane revealed a significantly lower activation barrier compared to the analogous C-C bond dissociation in ethylbenzene. researchgate.net This computational finding explains the high experimental quantum yields for the photodissociation of certain benzylsilanes. researchgate.net

Computational methods are also crucial for analyzing transition states in metal-catalyzed reactions. numberanalytics.com By modeling the reaction pathway, researchers can identify the rate-determining step and understand the influence of ligands and substrates on catalytic activity. numberanalytics.comescholarship.org The unified reaction valley approach (URVA) is one such computational method that provides a detailed description of the electronic and geometric changes that occur as the reaction progresses from reactants to products. smu.edu In the study of the phenyl radical with silane, electronic structure and quasiclassical trajectory calculations were vital in demonstrating that radical substitution at the silicon atom is a viable pathway with a lower barrier than previously thought. chemrxiv.orgnih.gov These computational insights are critical for designing new catalysts and predicting the outcomes of unknown reactions. openaccessjournals.com

Table 2: Calculated Activation Energies for Bond Dissociation

| Compound | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzylsilane (T₁) | PM3 | 13.3 | researchgate.net |

| Benzylsilane (T₁) | B3LYP/6-31G** | 6.3 | researchgate.net |

| Ethylbenzene (T₁) | PM3 | 36.7 | researchgate.net |

An article on the elucidation of reaction mechanisms and mechanistic investigations of this compound reactivity cannot be generated.

A thorough search of scientific literature and chemical databases has revealed a lack of specific published research on the compound "this compound" that would be necessary to fulfill the detailed requirements of the requested article.

Specifically, there is no available data from scholarly sources on:

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles: No studies were found that have computed reaction pathways, transition states, or activation energies for reactions involving this compound.

Molecular Dynamics (MD) and Quasi-Classical Trajectory (QCT) Simulations: There is no literature detailing MD or QCT simulations performed to investigate the dynamic behavior or reaction trajectories of this specific compound.

Analysis of Bonding and Electronic Structure Perturbations: No publications were identified that provide a detailed analysis of the bonding, charge distribution, or electronic structure perturbations for this compound.

While general methodologies such as DFT and MD are widely used to study various organosilanes, the specific application of these techniques to "this compound" has not been documented in the accessible scientific literature. Therefore, generating a scientifically accurate and detailed article strictly adhering to the provided outline is not possible at this time.

Future Research Directions and Emerging Paradigms in Dibenzyl Methyl Phenylsilane Chemistry

Innovations in Sustainable and Green Synthesis of Organosilanes

The chemical industry is undergoing a paradigm shift towards more environmentally benign processes, and the synthesis of organosilanes is no exception. Traditional methods often rely on harsh reagents and energy-intensive conditions. researchgate.net Future research will prioritize the development of green and sustainable routes to compounds like dibenzyl(methyl)phenylsilane.

One promising avenue is the adoption of catalytic methods that minimize waste and improve atom economy. For instance, the synthesis of related structures, such as bis(p-(bromomethyl)phenylen)(R)phenylsilanes, has been reported, providing a basis for developing more sustainable pathways. researchgate.net A potential green synthesis for this compound could involve the direct coupling of a benzyl (B1604629) Grignard reagent with dichloro(methyl)phenylsilane, a commercially available starting material. sigmaaldrich.com This approach, while rooted in established chemistry, can be optimized for sustainability by employing greener solvents, reducing reaction times through microwave-assisted synthesis, and developing recyclable catalyst systems.

Exploration of Bio-Inspired and Enzymatic Catalysis for Si-C Bond Formation

Nature, while not naturally forming carbon-silicon bonds, provides a rich source of inspiration for novel catalytic systems. scienceintheclassroom.org The burgeoning field of biocatalysis offers a powerful toolkit for developing highly selective and environmentally friendly synthetic methods. nih.gov Recent breakthroughs in the directed evolution of enzymes have demonstrated the feasibility of creating artificial metalloenzymes capable of forging Si-C bonds. scienceintheclassroom.orgnih.gov

Specifically, engineered variants of cytochrome P450 and cytochrome c have shown remarkable activity in catalyzing carbene insertion into Si-H bonds and the oxidation of silanes to silanols. researchgate.netnih.govnih.gov These enzymatic systems operate under mild, aqueous conditions and can exhibit high chemo- and enantioselectivity, offering a significant advantage over traditional chemical catalysts. nih.gov

For the synthesis of this compound, future research could focus on designing or evolving an enzyme to catalyze the direct coupling of a benzyl precursor with a suitable methylphenylsilyl moiety. This could involve a novel enzymatic reaction that forms the benzylic C-Si bond. While challenging, the successful development of such a biocatalyst would represent a landmark achievement in sustainable organosilane synthesis.

Table 1: Comparison of Conventional and Potential Biocatalytic Synthesis of this compound

| Feature | Conventional Synthesis (e.g., Grignard) | Potential Biocatalytic Synthesis |

| Catalyst | Metal-based (e.g., Mg) | Engineered Enzyme (e.g., Cytochrome P450 variant) |

| Solvent | Organic (e.g., THF, ether) | Aqueous buffer |

| Reaction Conditions | Anhydrous, often elevated temperatures | Mild (room temperature, neutral pH) |

| Selectivity | Generally good, but side reactions possible | Potentially high chemo-, regio-, and stereoselectivity |

| Sustainability | Generates stoichiometric metal salts as waste | Biodegradable catalyst, minimal waste |

Design of Advanced Functional Materials Utilizing Tailored Silane (B1218182) Architectures

The unique molecular architecture of this compound, featuring two benzyl groups and a phenyl group attached to a central silicon atom, makes it an attractive building block for advanced functional materials. researchgate.net The benzyl groups can serve as reactive handles for polymerization or for grafting onto other material surfaces, while the phenyl group can influence the electronic and thermal properties of the resulting material.

Future research in this area will likely focus on incorporating this compound into polymers to create materials with tailored properties. For example, it could be used as a monomer or a cross-linking agent in the synthesis of polysiloxanes or other silicon-containing polymers. The resulting materials could exhibit enhanced thermal stability, improved mechanical properties, and novel optical or electronic functionalities. The synthesis of functional polymers through the polymerization of monomers with specific reactive groups, such as the bromomethyl group in bis(p-(bromomethyl)phenyl)silane derivatives, provides a template for how this compound could be functionalized and polymerized. researchgate.netresearchgate.net

Furthermore, the ability to tailor silane architectures at the molecular level is crucial for designing materials with specific functions. google.com this compound represents a platform that can be further modified to include other functional groups, leading to a new generation of smart materials for applications in electronics, coatings, and biomedical devices.

Synergistic Integration of Theoretical and Experimental Methodologies for Reaction Discovery

The development of new synthetic routes and materials based on this compound will be greatly accelerated by the synergistic integration of theoretical and experimental methodologies. nih.govrsc.org Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the properties of novel materials, and guide experimental design.

For instance, theoretical calculations can be employed to:

Elucidate reaction pathways: By modeling the transition states and intermediates of potential synthetic routes, researchers can identify the most energetically favorable pathways and optimize reaction conditions.

Predict material properties: The electronic, optical, and mechanical properties of polymers and other materials incorporating this compound can be simulated before their synthesis, allowing for the rational design of materials with desired characteristics.

Understand structure-property relationships: Computational studies can help to establish clear correlations between the molecular structure of the silane and the macroscopic properties of the resulting materials.

This synergistic approach, where experimental results inform and validate theoretical models, and theoretical predictions guide experimental work, will be instrumental in unlocking the full potential of this compound and other tailored organosilanes. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for dibenzyl(methyl)phenylsilane, and how do reaction conditions influence yield?

A common method involves the reduction of bis(p-(aminomethyl)phenylene)phenylsilane derivatives using LiAlH₄ in tetrahydrofuran (THF). For example, dissolving the precursor in THF under an ice-water bath, followed by slow addition of LiAlH₄ and refluxing for 4 hours. Post-reaction quenching with water and solvent removal via distillation are critical steps . Variations in solvent choice, temperature, and reducing agent stoichiometry can alter yields by 10–20%, necessitating optimization via controlled parameter studies.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Resonant two-photon ionization (R2PI) and pulsed field ionization (PFI) spectroscopy are used to determine ionization potentials and torsional-vibrational coupling. For structural analysis, X-ray crystallography provides precise bond lengths and angles (e.g., triclinic crystal system with a = 7.384 Å, β = 76.18°) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular integrity and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound is limited, structurally similar silanes (e.g., dichloromethyl phenylsilane) are classified as hazardous due to reactivity and toxicity. Recommended precautions include using fume hoods, wearing nitrile gloves, and avoiding contact with oxidizing agents. Waste should be neutralized and disposed of via certified hazardous material services .

Advanced Research Questions

Q. How does silicon substitution in this compound influence reaction dynamics compared to carbon analogs?

Silicon’s larger atomic radius and capacity for hyperconjugation lower transition-state barriers by ~131 kJ/mol compared to carbon-based systems (e.g., toluene formation). This facilitates competitive substitution pathways, as seen in phenylsilane synthesis. Computational studies using natural resonance theory (NRT) reveal stronger 3-center, 4-electron interactions in silicon-containing intermediates, which stabilize penta-coordinate transition states .

Q. What crystallographic data supports the conformational stability of this compound?

Single-crystal X-ray diffraction studies show a triclinic P1 space group with distinct torsional parameters. The staggered conformation dominates in neutral states (S₀ and S₁), while cationic states (X²B₁) favor eclipsed geometries due to van der Waals and electronic interactions. Experimental torsional barriers (V₆ = −44 cm⁻¹ in S₁ vs. +19 cm⁻¹ in the cation) align with ab initio predictions .

Q. How can computational models resolve discrepancies between experimental and theoretical data on torsional-vibrational coupling?

Density functional theory (DFT) and coupled-cluster calculations are employed to model torsion-vibration interactions. For example, perturbations in the cation X²B₁ state arise from vibronic coupling with the A²A₂ state, which planarizes the geometry. Discrepancies in barrier heights (<5%) are addressed by refining basis sets (e.g., aug-cc-pVTZ) and incorporating anharmonic corrections .

Q. What methodologies are used to analyze competing reaction pathways in this compound synthesis?

Kinetic isotope effect (KIE) studies and transition-state theory (TST) differentiate between hydrogen abstraction and substitution mechanisms. For instance, deuterated analogs reveal a KIE of 2.3–3.1, confirming substitution as the dominant pathway. Gas-phase collision experiments and crossed molecular beam setups further validate these findings .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported torsional barriers for this compound?

Contradictions in torsional parameters (e.g., V₆ values between −44 cm⁻¹ and +19 cm⁻¹) stem from differences in experimental conditions (e.g., temperature, pressure) and computational approximations. Standardizing measurement protocols (e.g., pulsed nozzle expansions for rotational cooling) and using hybrid functional/basis set combinations (e.g., B3LYP/6-311++G**) reduce variability .

Q. What strategies mitigate errors in crystallographic data interpretation?

Redundant refinement methods (e.g., SHELXL) and residual density maps identify disordered solvent molecules or thermal motion artifacts. For example, anisotropic displacement parameters (ADPs) in phenylsilane derivatives highlight librational motion, requiring TLS (translation-libration-screw) models for accurate correction .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.